molecular formula C10H2F16O2 B1456437 2H-Perfluoro-2-decenoic acid CAS No. 70887-84-2

2H-Perfluoro-2-decenoic acid

Cat. No.: B1456437
CAS No.: 70887-84-2
M. Wt: 458.1 g/mol
InChI Key: WHZXTVOEGZRRJM-UHFFFAOYSA-N
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Description

2H-Perfluoro-2-decenoic acid is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Perfluoro-2-decenoic acid typically involves the fluorination of decenoic acid derivatives. The process often requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure selective fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2H-Perfluoro-2-decenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of perfluorinated carboxylic acids.

    Reduction: Formation of partially fluorinated alkanes.

    Substitution: Formation of fluorinated ethers or esters.

Scientific Research Applications

2H-Perfluoro-2-decenoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

    Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 2H-Perfluoro-2-decenoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased stability and altered reactivity. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Perfluoro-2-decenoic acid stands out due to its specific arrangement of fluorine atoms and the presence of a double bond, which imparts unique reactivity and stability compared to other similar compounds. Its high degree of fluorination provides exceptional chemical resistance and thermal stability, making it suitable for specialized applications.

Properties

IUPAC Name

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F16O2/c11-2(1-3(27)28)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZXTVOEGZRRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15CF=CHCOOH, C10H2F16O2
Record name 8:2 FtUCA
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60825615
Record name 2H-Perfluoro-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60825615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70887-84-2
Record name 2H-Perfluoro-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60825615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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